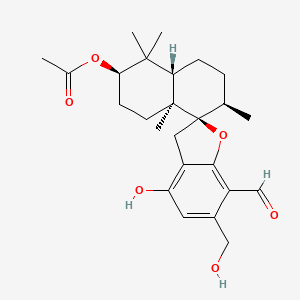

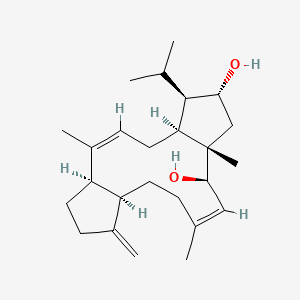

Stachybotrysin B

Overview

Description

Stachybotrysin B is an analogue of a complex of phenylspirodrimanes isolated from the fungus, Stachybotrys chartarum . It was discovered by Chinese Key Research Institutes in 2017 . Stachybotrysin B is active against HIV but is not cytotoxic .

Synthesis Analysis

Stachybotrysin B is a natural compound that is synthesized by the fungus Stachybotrys chartarum . The synthesis of Stachybotrysin B is part of the fungus’s metabolic processes .Scientific Research Applications

Indoor Mold and Health Concerns

Research on Stachybotrys chartarum, which produces Stachybotrysin B among other compounds, shows concerns related to indoor mold exposure. The fungus is linked to various health issues, including respiratory, immunologic, neurologic, and oncologic disorders. Studies highlight the importance of examining mold-damaged environments to understand potential health impacts. However, evidence linking Stachybotrys directly to serious illness is inconclusive, underscoring the need for further research with objective illness markers and proper epidemiologic techniques (Kuhn & Ghannoum, 2003).

Molds, Mycotoxins, and Sick Building Syndrome

The mycotoxins produced by Stachybotrys chartarum, including Stachybotrysin B, are studied for their role in sick building syndrome (SBS). Research has found that these mycotoxins can be spread in buildings, remain toxic over time, and potentially contribute to health problems associated with SBS. This includes evidence of mycotoxins in the sera of individuals exposed to Stachybotrys in indoor environments, suggesting a link between exposure and health issues (Straus, 2009).

Mechanism of Action

Target of Action

Stachybotrysin B, a phenylspirodrimane isolated from the fungus Stachybotrys chartarum, has been found to have significant activity against HIV . It also targets ABCB1-overexpression cells (KBv200, Hela/VCR) at non-cytotoxic concentrations . ABCB1 is a protein that is known to be involved in multidrug resistance (MDR) in cancer cells .

Mode of Action

Stachybotrysin B interacts with its targets by reversing multidrug resistance (MDR) in ABCB1-overexpression cells . This suggests that it may increase the intracellular concentration of substrate anti-cancer drugs .

Biochemical Pathways

The biochemical pathways affected by Stachybotrysin B are primarily related to the reversal of multidrug resistance (MDR). MDR is a phenomenon where cancer cells become resistant to a wide range of anti-cancer drugs. One of the most common mechanisms of MDR is the overexpression of ABC transporters, which actively pump out large amounts of chemotherapy drugs from cancer cells, thereby weakening the efficacy of chemotherapy drugs . Stachybotrysin B appears to counteract this mechanism, potentially leading to an increase in the intracellular concentration of substrate anti-cancer drugs .

Pharmacokinetics

It is known to be soluble in ethanol, methanol, dmf, or dmso

Result of Action

Stachybotrysin B has been shown to reverse multidrug resistance (MDR) in ABCB1-overexpression cells . This suggests that it may increase the effectiveness of anti-cancer drugs in these cells by increasing their intracellular concentration . Additionally, Stachybotrysin B has been found to have significant activity against HIV .

Action Environment

The action of Stachybotrysin B is influenced by the environment in which it is present. For instance, its solubility in various solvents suggests that it may be more effective in certain environments . Additionally, the fungus from which Stachybotrysin B is derived, Stachybotrys chartarum, is known to thrive in environments rich in cellulose . This could potentially influence the production and therefore the availability of Stachybotrysin B.

properties

IUPAC Name |

[(2R,4aS,5R,6R,8aS)-7'-formyl-4'-hydroxy-6'-(hydroxymethyl)-1,1,4a,6-tetramethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-3H-1-benzofuran]-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-14-6-7-20-23(3,4)21(30-15(2)28)8-9-24(20,5)25(14)11-17-19(29)10-16(12-26)18(13-27)22(17)31-25/h10,13-14,20-21,26,29H,6-9,11-12H2,1-5H3/t14-,20+,21-,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTZGKRXYRFKIF-UKDHAUJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

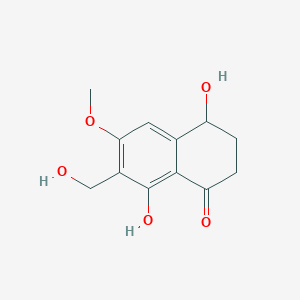

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)CO)O)(CC[C@H](C2(C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stachybotrysin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)

![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)

![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)